Cobaltocene

Catalog No.
S524147
CAS No.
1277-43-6
M.F
C10H10Co
M. Wt
189.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobaltocene

CAS Number

1277-43-6

Product Name

Cobaltocene

IUPAC Name

cobalt(2+);cyclopenta-1,3-diene

Molecular Formula

C10H10Co

Molecular Weight

189.12 g/mol

InChI

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2

InChI Key

SNBRJOIYNQIWSZ-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]

Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)

Synonyms

Cobaltocene; Kobaltocen; Dicyclopentadienylcobalt;

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Co+2]

Description

The exact mass of the compound Bis(cyclopentadienyl)cobalt(II) is 189.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70.7° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62690. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cobaltocene, also known as bis(cyclopentadienyl)cobalt(II), is an organocobalt compound with the chemical formula Co(C₅H₅)₂. It appears as a dark purple solid that readily sublimes at slightly elevated temperatures. Discovered shortly after ferrocene, cobaltocene is categorized as a metallocene, characterized by a metal center sandwiched between two cyclopentadienyl rings. The cobalt atom in cobaltocene has 19 valence electrons, which is one more than the typical 18-electron configuration found in many organotransition metal complexes. This additional electron resides in an antibonding orbital, resulting in longer Co–C bond lengths compared to those in ferrocene .

The compound is highly reactive, particularly with oxygen, necessitating careful handling under inert conditions. Cobaltocene's unique electronic structure contributes to its distinct chemical behavior, making it a subject of interest in organometallic chemistry .

Organometallic Chemistry

Cobaltocene is a classic example of a metallocene, a category of organometallic compounds where a transition metal atom is sandwiched between two cyclopentadienyl (Cp) rings. The study of cobaltocene has been instrumental in understanding the bonding between metals and organic ligands in these complexes . Its well-defined structure and ease of synthesis make it a valuable reference compound for investigating new organometallic reactions and catalysts.

Electron Transfer Processes

Cobaltocene exhibits interesting redox behavior. It can undergo one-electron reduction to form the stable cobaltocene radical anion (CoCp2*-). Conversely, it can be oxidized to form the cobaltocenium cation (CoCp2+). This reversible electron transfer process makes cobaltocene a valuable tool for studying electron transfer reactions in various scientific disciplines . For instance, cobaltocene is used as an internal reference for cyclic voltammetry experiments due to its well-defined redox peak.

Organic Electronics

Cobaltocene's ability to reversibly accept and donate electrons makes it a potential candidate for n-type dopants in organic electronics. Studies have shown that incorporating cobaltocene into organic materials like copper phthalocyanine thin films can improve their conductivity . This research paves the way for the development of novel organic electronic devices with tailored properties.

Material Science Applications

Cobaltocene serves as a precursor for the synthesis of various cobalt-containing materials. Researchers have explored its use as a metal organic precursor for depositing thin films of cobalt using techniques like atomic layer deposition . Additionally, cobaltocene can be used as a reducing agent to synthesize high-quality graphene oxide thin films at room temperature, offering a simpler approach for producing these materials .

Of Cobaltocene and Nickelocene" class="citation ml-xs inline" data-state="closed" href="https://russchemrev.org/RCR2581pdf" rel="nofollow noopener" target="_blank"> .
  • Carbonylation: When treated with carbon monoxide at high temperatures and pressures, cobaltocene can yield cobalt(I) derivatives by losing one cyclopentadienyl ligand .
  • Reactivity with Electron Acceptors: Cobaltocene can form stable complexes with various electron-accepting agents, showcasing its ability to engage in substitution reactions

    Cobaltocene is typically synthesized through the reaction of sodium cyclopentadienide with anhydrous cobalt(II) chloride in tetrahydrofuran (THF). The reaction generates sodium chloride as a byproduct and results in the formation of cobaltocene, which can be purified via vacuum sublimation . Recent studies have explored alternative synthetic routes that allow for the creation of derivatives with varying electron counts, expanding the scope of metallocene chemistry .

  • Cobaltocene has several applications in both academic research and industrial contexts:

    • Catalysis: Due to its redox properties, cobaltocene is utilized as a catalyst or catalyst precursor in organic synthesis.
    • Material Science: Its unique electronic properties make it suitable for developing conductive materials or molecular electronics.
    • Chemical Research: Cobaltocene serves as a model compound for studying metallocenes and their reactivity patterns in organometallic chemistry .

    Studies on the interactions of cobaltocene with various substrates reveal its capacity to participate in complex formation and substitution reactions. Research highlights its ability to engage with electron acceptors and other reactive species, demonstrating its versatility as a reagent in synthetic chemistry. Additionally, investigations into its interactions with biological molecules may provide insights into potential therapeutic applications

    Cobaltocene is part of a broader family of metallocenes that includes other organometallic compounds such as ferrocene and nickelocene. Below is a comparison highlighting the uniqueness of cobaltocene:

    CompoundFormulaElectron CountUnique Features
    CobaltoceneCo(C₅H₅)₂19Paramagnetic; strong reducing agent; reacts readily with oxygen
    FerroceneFe(C₅H₅)₂18Stable; less reactive than cobaltocene; used extensively in electrochemistry
    NickeloceneNi(C₅H₅)₂18More stable to hydrolysis; does not dimerize like rhodocene
    DecamethylcobaltoceneCo(C₅Me₅)₂19Enhanced reducing power due to methyl groups; soluble in non-polar solvents

    Cobaltocene's unique properties stem from its electronic configuration and reactivity patterns, distinguishing it from other metallocenes like ferrocene and nickelocene. Its ability to easily lose an electron makes it particularly interesting for applications requiring strong reducing agents or specific catalytic activities

    Cobaltocene was first synthesized in 1953 by Ernst Otto Fischer, shortly after the discovery of ferrocene (C₅H₅)₂Fe in 1951. Fischer’s work followed his structural elucidation of ferrocene, which revealed the sandwich bonding of two cyclopentadienyl (Cp) ligands around a central metal atom. Cobaltocene emerged as one of the earliest derivatives of ferrocene, sharing the metallocene framework but differing in electronic structure.

    The discovery of cobaltocene was part of a broader exploration into transition metal organometallics, driven by Fischer’s interest in sandwich compounds. His synthesis of cobaltocene and nickelocene (Ni(C₅H₅)₂) demonstrated the versatility of Cp ligands in stabilizing metals with varying electron counts.

    Molecular Formula and Basic Chemical Characteristics

    Cobaltocene, bis(cyclopentadienyl)cobalt(II), is a dark purple solid that sublimes readily above room temperature. Its molecular formula is Co(C₅H₅)₂, with a molar mass of 249.18 g/mol. Key properties include:

    • Electron count: 19 valence electrons, deviating from the 18-electron rule.
    • Oxidation state: Cobalt exists in the +2 oxidation state, with each Cp⁻ ligand contributing a -1 charge.
    • Reactivity: Highly sensitive to oxygen and moisture, necessitating air-free handling.

    The compound’s electronic structure is dominated by a single unpaired electron in an anti-bonding orbital, rendering it a strong one-electron reducing agent.

    Comparative Analysis with Ferrocene and Nickelocene

    Cobaltocene’s properties contrast sharply with ferrocene (18-electron, stable) and nickelocene (20-electron, paramagnetic). Table 1 summarizes key differences:

    PropertyCobaltocene (Co(C₅H₅)₂)Ferrocene (Fe(C₅H₅)₂)Nickelocene (Ni(C₅H₅)₂)
    Valence electrons191820
    StabilityModerateHighModerate
    Redox behaviorStrong reducing agentLimitedWeak reducing agent
    Magnetic propertiesParamagnetic (1 unpaired electron)DiamagneticParamagnetic (2 unpaired electrons)

    Data sourced from thermal decomposition studies and electrochemical analyses.

    Key distinctions:

    • Electron configuration: Cobaltocene’s 19-electron structure places it between ferrocene (18e⁻) and nickelocene (20e⁻), influencing its redox activity.
    • Bonding: Co–C bond lengths (~2.1 Å) are longer than Fe–C bonds (~2.0 Å) in ferrocene, due to antibonding electron occupancy.
    • Reactivity: Cobaltocene’s tendency to lose an electron to form cobaltocenium (Co(C₅H₅)₂⁺) drives its role in redox reactions.

    Classical Synthesis Routes Using Sodium Cyclopentadienide

    The primary synthetic route for cobaltocene involves the reaction of sodium cyclopentadienide with anhydrous cobalt chloride, a method that has remained the cornerstone of cobaltocene preparation since the compound's discovery [1]. This classical approach represents the most reliable and widely adopted methodology for obtaining high-quality cobaltocene.

    The fundamental reaction proceeds through a metathesis mechanism where sodium cyclopentadienide (NaC₅H₅) reacts with anhydrous cobalt(II) chloride (CoCl₂) to form cobaltocene and sodium chloride as a byproduct [1]. The reaction stoichiometry typically requires a slight excess of sodium cyclopentadienide, with optimal ratios ranging from 2.2:1 to 2.5:1 relative to cobalt, to ensure complete conversion and prevent formation of incomplete sandwich complexes [1] [2].

    Recent advances in this classical methodology have demonstrated significant improvements in yield optimization. A notable one-pot synthesis approach utilizing dicyclopentadiene as the starting material achieves cobaltocene formation with an overall yield of 71.5% [2]. This method involves the in-situ generation of sodium cyclopentadienide from dicyclopentadiene and metallic sodium, followed by immediate reaction with cobalt bromide (CoBr₂) and subsequent oxidation to form the desired cobaltocenium product [2].

    Synthesis RouteStarting MaterialsSolvent SystemTemperature (°C)Yield (%)
    Sodium Cyclopentadienide + CoCl₂ in THFNaC₅H₅, CoCl₂·6H₂OTetrahydrofuran (THF)Room temperature to reflux60-80
    Dicyclopentadiene + Sodium in Anisole/THFDicyclopentadiene, Na metalAnisole/THF (1:2 ratio)154 (anisole boiling point)71.5
    CoBr₂ + Sodium CyclopentadienideCoBr₂, NaC₅H₅THFRoom temperatureGood
    Cobalt Acetate RouteCo(OAc)₂, C₅H₆Ethanol/water75-7834-72

    Alternative synthetic pathways utilizing cobalt alkoxides have been developed as patent-protected processes [3]. These methods involve the reaction of cobalt alkoxides with cyclopentadiene in the presence of alkaline catalysts, offering advantages in terms of reaction simplicity and cost-effectiveness compared to traditional halide-based approaches [3].

    The mechanistic pathway for cobaltocene formation involves several key steps. Initially, the sodium cyclopentadienide acts as a nucleophilic cyclopentadienyl anion donor, coordinating to the cobalt(II) center. The second cyclopentadienyl ring coordinates in a subsequent step, forming the characteristic sandwich structure with formal 19-electron configuration [1]. This electron count renders cobaltocene particularly susceptible to oxidation, necessitating careful handling under inert atmosphere conditions throughout the synthetic procedure.

    Solvent Systems and Reaction Optimization

    The selection and optimization of solvent systems represent critical factors in achieving high-yield cobaltocene synthesis. Tetrahydrofuran emerges as the preferred primary solvent due to its excellent solubility characteristics for sodium cyclopentadienide and its chemical inertness under the reaction conditions employed [1] [2].

    Comprehensive studies have revealed that mixed solvent systems can provide superior results compared to single-solvent approaches. The anisole/tetrahydrofuran system, utilizing a 1:2 volume ratio, demonstrates optimal conversion rates by combining the high-temperature stability of anisole with the superior solvating properties of tetrahydrofuran [2]. At the boiling point of anisole (154°C), this system enables efficient conversion of dicyclopentadiene to sodium cyclopentadienide while maintaining adequate solubility of the intermediate species [2].

    Solvent SystemBoiling Point (°C)AdvantagesLimitationsTypical Use
    Pure THF66Good solubility of NaC₅H₅Lower reaction temperaturePrimary synthesis solvent
    Anisole alone154High temperature reactionPoor NaC₅H₅ solubilityHigh temperature synthesis
    Anisole/THF (1:2)Mixed systemOptimal conversion ratesComplex systemOptimized synthesis
    Acetonitrile82Purification mediumNot for synthesisProduct isolation
    Dichloromethane40Workup solventLow boiling pointWorkup procedures

    Reaction parameter optimization studies indicate that temperature control significantly influences both reaction rate and product quality. While room temperature reactions proceed at acceptable rates, elevated temperatures up to 80°C can increase conversion rates by 10-20% [2] [4]. However, excessive temperatures must be avoided to prevent decomposition of the thermally sensitive cobaltocene product.

    The reaction atmosphere represents another crucial optimization parameter. Inert gas protection using argon or nitrogen prevents oxidative degradation of both starting materials and products, with atmospheric control contributing to yield improvements of 20-30% [1] [4]. The addition rate of reagents also affects product formation, with controlled dropwise addition preventing localized concentration effects that can lead to side reactions [4].

    VariableOptimal ConditionEffect on YieldTypical Yield Impact
    Reaction TemperatureRoom temp to 80°CHigher temp increases rate10-20% increase
    Reaction Time2-24 hoursLonger time improves conversion15-25% increase
    Stoichiometry (NaC₅H₅:Co)2.2:1 to 2.5:1Slight excess prevents incomplete reaction5-10% increase
    Solvent Volume20-50 mL/g CoAdequate dilution improves mixing5-15% increase
    Addition RateDropwise additionControlled addition prevents side reactions10-15% increase
    AtmosphereInert (Ar or N₂)Prevents oxidation20-30% increase

    Sublimation Techniques for Air-Sensitive Purification

    Sublimation represents the preferred purification method for cobaltocene due to its air-sensitive nature and the compound's favorable volatility characteristics. The sublimation process effectively removes non-volatile impurities while avoiding exposure of the product to air and moisture, which would cause rapid oxidative degradation [1] [5] [6].

    The thermodynamic properties of cobaltocene make it particularly well-suited for sublimation purification. Vapor pressure measurements using thermogravimetric analysis and application of Langmuir's equation have established comprehensive sublimation parameters [7]. The compound exhibits a sublimation enthalpy of approximately 85 kJ/mol, with vapor pressure reaching ~1 mmHg at 80°C, conditions that allow for efficient sublimation without thermal decomposition [7].

    Practical sublimation procedures typically employ vacuum sublimation techniques under carefully controlled conditions. The optimal sublimation temperature range spans 80-100°C, conducted under reduced pressure of 0.1-1.0 mmHg [5] [6]. These conditions ensure adequate sublimation rates while maintaining product integrity. The heating rate requires careful control, with optimal rates of 2-5°C/min preventing rapid temperature changes that could lead to product decomposition or incomplete sublimation [6].

    ParameterTypical ValueRangeCritical Factors
    Sublimation Temperature80-100°C60-120°CAir exclusion required
    Vacuum Pressure0.1-1.0 mmHg0.01-10 mmHgMust avoid oxidation
    Heating Rate2-5°C/min1-10°C/minControlled heating
    Cold Finger TemperatureRoom temperature0-25°CEfficient condensation
    Duration2-6 hours1-12 hoursComplete sublimation
    Purity Achieved>99%95-99.9%Inert atmosphere

    The sublimation apparatus design significantly influences purification efficiency. A typical setup consists of a sublimation flask containing the crude cobaltocene, connected to a cold finger or condenser maintained at room temperature or slightly below [5] [6]. The temperature gradient between the heated source material and the condensation surface drives the sublimation process, with the pure cobaltocene condensing as crystalline deposits on the cold surface.

    Advanced sublimation techniques have been developed for ultra-high purity applications. Gradient sublimation methods employ horizontal temperature gradients to achieve segmental temperature control, enabling improved purification rates and enhanced material purity [8]. These techniques can achieve purity levels exceeding 99.99995% through careful control of sublimation parameters and the use of inert gas flows to reduce surface partial pressure and accelerate the sublimation process [8].

    PropertyValueMethodReference
    Sublimation Enthalpy~85 kJ/molThermogravimetryCitation 12
    Vapor Pressure at 80°C~1 mmHgLangmuir equationCitation 12
    Melting Point173-174°CDSCLiterature
    Decomposition Temperature>200°CTGATGA studies
    Sublimation Temperature Range60-120°CVacuum sublimationExperimental

    The air-sensitive nature of cobaltocene necessitates specialized handling procedures throughout the sublimation process. All operations must be conducted under rigorously maintained inert atmosphere conditions, typically using argon or nitrogen gas [1] [5]. The sublimation apparatus requires pre-evacuation and purging with inert gas before introduction of the crude material. Post-sublimation handling must also maintain inert conditions to prevent rapid oxidation of the purified product.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992)
    Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS]

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    189.011444 g/mol

    Monoisotopic Mass

    189.011444 g/mol

    Heavy Atom Count

    11

    Appearance

    Solid powder

    Melting Point

    343 to 345 °F (NTP, 1992)

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    4W7LGU89CV

    GHS Hazard Statements

    Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H228 (100%): Flammable solid [Danger Flammable solids];
    H317 (97.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H334 (88.64%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
    H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
    H351 (88.64%): Suspected of causing cancer [Warning Carcinogenicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Flammable Irritant

    Flammable;Irritant;Health Hazard

    Other CAS

    1277-43-6

    Wikipedia

    Cobaltocene

    General Manufacturing Information

    Cobaltocene: ACTIVE

    Dates

    Modify: 2023-08-15
    1: Hwang B, Park MS, Kim K. Ferrocene and cobaltocene derivatives for non-aqueous redox flow batteries. ChemSusChem. 2015 Jan;8(2):310-4. doi: 10.1002/cssc.201403021. Epub 2014 Nov 26. Erratum in: ChemSusChem. 2015 May 22;8(10):1641. PubMed PMID: 25428116.
    2: Hwang B, Park MS, Kim K. Corrigendum: ferrocene and cobaltocene derivatives for non-aqueous redox flow batteries. ChemSusChem. 2015 May 22;8(10):1641. doi: 10.1002/cssc.201500619. PubMed PMID: 26057199.
    3: Lewandowski A, Waligora L, Galinski M. Electrochemical Behavior of Cobaltocene in Ionic Liquids. J Solution Chem. 2013 Feb;42(2):251-262. Epub 2013 Feb 2. PubMed PMID: 23483033; PubMed Central PMCID: PMC3586160.
    4: Fukumaru T, Fujigaya T, Nakashima N. Development of n-type cobaltocene-encapsulated carbon nanotubes with remarkable thermoelectric property. Sci Rep. 2015 Jan 22;5:7951. doi: 10.1038/srep07951. PubMed PMID: 25608478; PubMed Central PMCID: PMC4302313.
    5: Mandal S, Shikano S, Yamada Y, Lee YM, Nam W, Llobet A, Fukuzumi S. Protonation equilibrium and hydrogen production by a dinuclear cobalt-hydride complex reduced by cobaltocene with trifluoroacetic acid. J Am Chem Soc. 2013 Oct 16;135(41):15294-7. doi: 10.1021/ja408080z. Epub 2013 Oct 1. PubMed PMID: 24069880.
    6: Koh WK, Koposov AY, Stewart JT, Pal BN, Robel I, Pietryga JM, Klimov VI. Heavily doped n-type PbSe and PbS nanocrystals using ground-state charge transfer from cobaltocene. Sci Rep. 2013;3:2004. doi: 10.1038/srep02004. PubMed PMID: 23774224; PubMed Central PMCID: PMC3684816.
    7: Ketkov SY, Selzle HL. Threshold ionization of cobaltocene: the metallocene molecule revealing zero kinetic energy States. Angew Chem Int Ed Engl. 2012 Nov 12;51(46):11527-30. doi: 10.1002/anie.201205164. Epub 2012 Sep 13. PubMed PMID: 22976947.
    8: Liu R, Ke SH, Yang W, Baranger HU. Cobaltocene as a spin filter. J Chem Phys. 2007 Oct 14;127(14):141104. PubMed PMID: 17935378.
    9: Murray S, Trudeau M, Antonelli DM. X-ray photoelectron spectroscopy and magnetic studies on the effect of pore size, wall thickness, and wall composition on superparamagnetic cobaltocene mesoporous Nb, Ta, and Ti composites. Inorg Chem. 2000 Dec 25;39(26):5901-8. PubMed PMID: 11151490.
    10: Eicher H. Modification of the Jahn-Teller theorem: Temperature-dependent rhombic distortion of the 2E1g ground state of cobaltocene inferred from susceptibility and NMR measurements. Phys Rev A Gen Phys. 1989 Aug 1;40(3):1637-1639. PubMed PMID: 9902301.
    11: Buchalski P, Kamińska E, Piwowar K, Suwińska K, Jerzykiewicz L, Rossi F, Laschi F, de Biani FF, Zanello P. Nickelacyclic-cobaltocene vs. nickelacyclic-nickelocene. Synthesis, X-ray structures, electron transfer activity, EPR spectroscopy, and theoretical calculations. Inorg Chem. 2009 Jun 1;48(11):4934-41. doi: 10.1021/ic900329w. PubMed PMID: 19405491.
    12: Udit AK, Arnold FH, Gray HB. Cobaltocene-mediated catalytic monooxygenation using holo and heme domain cytochrome P450 BM3. J Inorg Biochem. 2004 Sep;98(9):1547-50. PubMed PMID: 15337607.
    13: MacInnes MM, Hlynchuk S, Acharya S, Lehnert N, Maldonado S. Reduction of Graphene Oxide Thin Films by Cobaltocene and Decamethylcobaltocene. ACS Appl Mater Interfaces. 2018 Jan 17;10(2):2004-2015. doi: 10.1021/acsami.7b15599. Epub 2018 Jan 2. PubMed PMID: 29240401.
    14: Kim KR, Lee KS, Ahn CY, Yu SH, Sung YE. Discharging a Li-S battery with ultra-high sulphur content cathode using a redox mediator. Sci Rep. 2016 Aug 30;6:32433. doi: 10.1038/srep32433. PubMed PMID: 27573528; PubMed Central PMCID: PMC5004098.
    15: Xu W, Wang L, Liu Y, Thomas S, Seo HK, Kim KI, Kim KS, Lee TW. Controllable n-type doping on CVD-grown single- and double-layer graphene mixture. Adv Mater. 2015 Mar 4;27(9):1619-23. doi: 10.1002/adma.201405353. Epub 2015 Jan 21. PubMed PMID: 25605377.
    16: Melikyan GG. Propargyl radical chemistry: renaissance instigated by metal coordination. Acc Chem Res. 2015 Apr 21;48(4):1065-79. doi: 10.1021/ar500365v. Epub 2015 Mar 6. PubMed PMID: 25746443.
    17: San LK, Bukovsky EV, Larson BW, Whitaker JB, Deng SHM, Kopidakis N, Rumbles G, Popov AA, Chen YS, Wang XB, Boltalina OV, Strauss SH. A faux hawk fullerene with PCBM-like properties. Chem Sci. 2015 Mar 1;6(3):1801-1815. doi: 10.1039/c4sc02970d. Epub 2014 Dec 16. PubMed PMID: 29142669; PubMed Central PMCID: PMC5653957.
    18: Samuels AJ, Carey JD. Engineering Graphene Conductivity for Flexible and High-Frequency Applications. ACS Appl Mater Interfaces. 2015 Oct 14;7(40):22246-55. doi: 10.1021/acsami.5b05140. Epub 2015 Sep 30. PubMed PMID: 26387636.
    19: Scheidt EW, Herzinger M, Fischer A, Schmitz D, Reiners J, Mayr F, Loder F, Baenitz M, Scherer W. On the nature of superconductivity in the anisotropic dichalcogenide NbSe2{CoCp2}x. J Phys Condens Matter. 2015 Apr 22;27(15):155701. doi: 10.1088/0953-8984/27/15/155701. Epub 2015 Mar 27. PubMed PMID: 25812718.
    20: Doonan CJ, Gourlay C, Nielsen DJ, Ng VW, Smith PD, Evans DJ, George GN, White JM, Young CG. d(1) Oxosulfido-Mo(V) Compounds: First Isolation and Unambiguous Characterization of an Extended Series. Inorg Chem. 2015 Jul 6;54(13):6386-96. doi: 10.1021/acs.inorgchem.5b00708. Epub 2015 Jun 5. PubMed PMID: 26046577.

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